molecular formula C18H32N2O8S B12670046 Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate CAS No. 63623-23-4

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate

Katalognummer: B12670046
CAS-Nummer: 63623-23-4
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: JBXPJQAVYKQRKT-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate is a chemical compound with the molecular formula C18H32N2O8S and a molecular weight of 440.55204 g/mol. It is known for its unique structure, which includes two acrylate groups attached to an ethyl diethylammonium moiety, and is often used in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to maintain product purity and yield.

Analyse Chemischer Reaktionen

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate undergoes various chemical reactions, including:

    Polymerization: The acrylate groups can undergo free radical polymerization to form polymers.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylammonium group.

    Hydrolysis: Under acidic or basic conditions, the ester bonds in the compound can be hydrolyzed to form the corresponding carboxylic acids and alcohols.

Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and other materials.

Wirkmechanismus

The mechanism of action of Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of hydrogels and other polymeric materials. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate can be compared to other similar compounds such as:

    Diethylaminoethyl acrylate: A precursor in the synthesis of this compound.

    Acrylamide: Another monomer used in polymer synthesis, but with different properties and applications.

    Methacryloyloxyethyl trimethylammonium chloride: A similar compound with a different ammonium group, used in various polymer applications.

The uniqueness of this compound lies in its dual acrylate groups and diethylammonium moiety, which provide distinct reactivity and functionality compared to other compounds.

Eigenschaften

CAS-Nummer

63623-23-4

Molekularformel

C18H32N2O8S

Molekulargewicht

436.5 g/mol

IUPAC-Name

diethyl(2-prop-2-enoyloxyethylidene)azanium;ethyl-ethylidene-(2-prop-2-enoyloxyethyl)azanium;sulfate

InChI

InChI=1S/2C9H16NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4,7H,1,5-6,8H2,2-3H3;4-5H,1,6-8H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI-Schlüssel

JBXPJQAVYKQRKT-UHFFFAOYSA-L

Kanonische SMILES

CC[N+](=CCOC(=O)C=C)CC.CC[N+](=CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.